molecular formula C26H26N2O6 B14936400 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan

Cat. No.: B14936400
M. Wt: 462.5 g/mol
InChI Key: LDJHQNUGYVSZMZ-MRNPHLECSA-N
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Description

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with a suitable acylating agent, followed by coupling with L-tryptophan. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan involves its interaction with specific molecular targets and pathways. The chromen-7-yl group can interact with enzymes and receptors, modulating their activity. The tryptophan moiety may also play a role in binding to proteins and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan is unique due to the presence of the tryptophan moiety, which imparts distinct biological activities and potential therapeutic applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C26H26N2O6/c1-13-14(2)26(32)34-23-15(3)22(10-9-18(13)23)33-16(4)24(29)28-21(25(30)31)11-17-12-27-20-8-6-5-7-19(17)20/h5-10,12,16,21,27H,11H2,1-4H3,(H,28,29)(H,30,31)/t16?,21-/m0/s1

InChI Key

LDJHQNUGYVSZMZ-MRNPHLECSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C

Origin of Product

United States

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